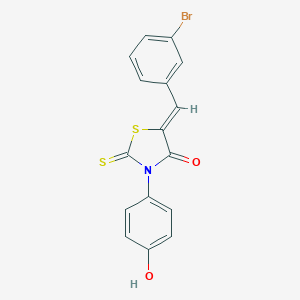

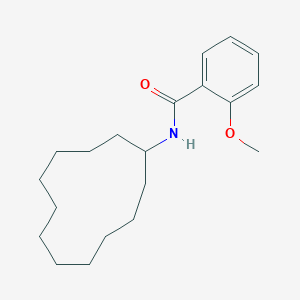

![molecular formula C11H5Br2NO B379721 6,8-二溴-1H-苯并[cd]吲哚-2-酮 CAS No. 31211-21-9](/img/structure/B379721.png)

6,8-二溴-1H-苯并[cd]吲哚-2-酮

描述

“6,8-Dibromo-1H-benzo[cd]indol-2-one” is a chemical compound that has been identified as a potent and specific BET Bromodomain Inhibitor . It has been used in the development of therapeutics to treat cancer and inflammatory diseases .

Synthesis Analysis

The synthesis of “6,8-Dibromo-1H-benzo[cd]indol-2-one” and its derivatives has been a subject of research. For instance, a study describes the identification, optimization, and evaluation of benzo[cd]indol-2(1H)-one containing compounds as a new class of BET bromodomain inhibitors, starting from structure-based virtual screening (SBVS) .Molecular Structure Analysis

The molecular structure of “6,8-Dibromo-1H-benzo[cd]indol-2-one” has been analyzed in several studies. It has been found that the two most potent compounds bind to the BRD4 bromodomain, with Kd values of 124 and 137 nM .Chemical Reactions Analysis

The chemical reactions involving “6,8-Dibromo-1H-benzo[cd]indol-2-one” have been studied. For instance, it has been used as a reactant in the synthesis of potential antitumor agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-Dibromo-1H-benzo[cd]indol-2-one” can be found in various databases such as PubChem .科学研究应用

光聚合引发剂

已合成6,8-二溴-1H-苯并[cd]吲哚-2-酮衍生物,并在可见光下评估其作为三羟甲基丙烯酸三丙酯自由基聚合的光引发剂。由于含有适当的氢供体基团,这些化合物在聚合过程中不需要额外的共引发剂。它们在光聚合过程中既作为三重态敏化剂,又作为氢供体。据信,通过氢转移形成引发自由基,这一机制得到密度泛函理论计算的支持(Strzelczyk, Michalski, & Podsiadły, 2016)。

杂环衍生物的合成

通过6-酰基甲氧基-1-烷基-苯并[cd]吲哚-2(1H)-酮的环脱水反应,合成了苯并[cd]呋喃[2,3-f]吲哚杂环系统的衍生物。根据反应条件的不同,可以制备7-或8-芳基衍生物。这些化合物的分子和晶体结构已确定,突显了苯并[cd]吲哚-2-酮骨架在合成新型杂环化合物中的多功能性(Davydenko et al., 2008)。

胸苷酸合成酶抑制剂

设计、合成并评估了含苯[cd]吲哚的化合物作为胸苷酸合成酶(TS)抑制剂,TS是DNA合成中的关键酶。通过优化分子不同区域的取代基,探索了构效关系,导致针对人类酶的Ki值在纳摩尔范围内的化合物。这些抑制剂是从取代的6-氨基苯[cd]吲哚-2(1H)-酮合成的,展示了苯[cd]吲哚-2-酮核心在开发以TS为靶点的治疗药物中的潜力(Varney et al., 1992)。

银催化合成杂环化合物

从8-乙炔基萘-1-胺开始,通过银催化立体选择性合成多取代(Z)-1,2-二氢苯并[cd]吲哚,展示了苯[cd]吲哚-2-酮骨架在合成含氮杂环化合物中的实用性。这些化合物在生物和药物研究中作为重要核心,说明了银催化在构建复杂杂环骨架中的作用(Wang et al., 2018)。

作用机制

Target of Action

The primary target of 6,8-Dibromo-1H-benzo[cd]indol-2-one is the BRD4/NF-κB/NLRP3 inflammatory signaling pathway . This pathway plays a crucial role in mediating inflammation, which is a key factor in various diseases, including gouty arthritis .

Mode of Action

6,8-Dibromo-1H-benzo[cd]indol-2-one interacts with its targets by inhibiting the BRD4/NF-κB/NLRP3 signaling pathway . This inhibition results in a significant reduction in inflammation, thereby alleviating the symptoms of gouty arthritis in rat models .

Biochemical Pathways

The compound affects the BRD4/NF-κB/NLRP3 signaling pathway, which is involved in the regulation of inflammation . By inhibiting this pathway, the compound can effectively reduce inflammation and its downstream effects.

Pharmacokinetics

The compound’s boiling point is predicted to be 3247±350 °C, and its density is predicted to be 2046±006 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The compound has been shown to significantly improve the symptoms of gouty arthritis in rat models . It enters the cancer cells via the polyamine transporter localized in the lysosomes and causes autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by the compound was found to be mutually reinforcing .

未来方向

The future directions in the research of “6,8-Dibromo-1H-benzo[cd]indol-2-one” involve its potential use in the treatment of cancer and inflammatory diseases. It has been identified as a potent and specific BET Bromodomain Inhibitor, and at least seven inhibitors have progressed into clinical trials for the treatment of cancer or inflammatory diseases .

属性

IUPAC Name |

6,8-dibromo-1H-benzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGFYNKHTHMWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

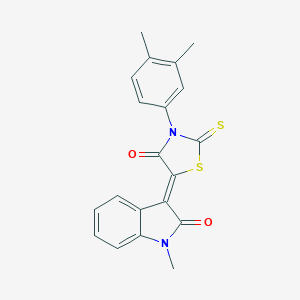

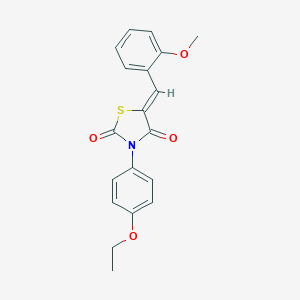

![3-(3,4-Dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379646.png)

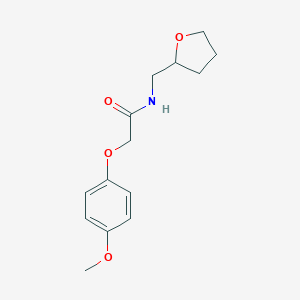

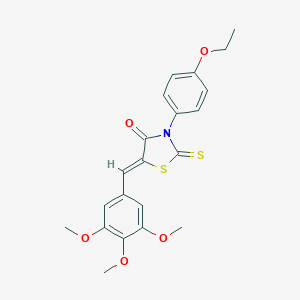

![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)

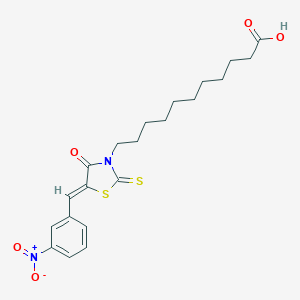

![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)

![4-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B379650.png)

![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)

![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)

![2-[(8-Quinolinylsulfonyl)amino]benzoic acid](/img/structure/B379658.png)